molecular formula C6H9Cl4O4P B14738484 Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester CAS No. 5266-08-0

Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester

Katalognummer: B14738484
CAS-Nummer: 5266-08-0
Molekulargewicht: 317.9 g/mol
InChI-Schlüssel: CGKOTHNDLWCICY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves the reaction of 2-chloroethyl phosphoric acid with 2,2-dichlorovinyl phosphate under specific conditions. One method involves the use of a pressure-resistant reaction kettle, where hydrogen chloride gas is introduced to achieve the desired product with high purity and yield . This method is advantageous due to its high product purity, low hydrogen chloride consumption, and stable product quality, making it suitable for industrial production.

Analyse Chemischer Reaktionen

Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: It is used in the production of various industrial products and materials.

Wirkmechanismus

The mechanism of action of phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Phosphoric acid, bis(2-chloroethyl) 2,2-dichlorovinyl ester can be compared with other similar compounds, such as:

This compound stands out due to its specific chemical structure and the unique applications it offers in various fields.

Eigenschaften

CAS-Nummer

5266-08-0

Molekularformel

C6H9Cl4O4P

Molekulargewicht

317.9 g/mol

IUPAC-Name

bis(2-chloroethyl) 2,2-dichloroethenyl phosphate

InChI

InChI=1S/C6H9Cl4O4P/c7-1-3-12-15(11,13-4-2-8)14-5-6(9)10/h5H,1-4H2

InChI-Schlüssel

CGKOTHNDLWCICY-UHFFFAOYSA-N

Kanonische SMILES

C(CCl)OP(=O)(OCCCl)OC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.